Ozarelix (CAS: 295350-45-7), also known as D-63153, is a synthetic, fourth-generation decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In procurement and material selection, it is primarily valued for its ability to rapidly and reversibly suppress luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone without inducing the initial hormonal 'flare' characteristic of GnRH agonists. Beyond basic endocrine suppression, Ozarelix is structurally optimized to support sustained-release depot formulations without the need for complex polymer matrices, relying instead on its intrinsic physicochemical aggregation properties. Furthermore, it was specifically developed to overcome the severe histamine-releasing liabilities that plagued earlier generations of GnRH antagonists, making it a superior precursor for advanced in vivo models and translation-focused formulation development [1].
Substituting Ozarelix with other GnRH antagonists or agonists introduces critical failures in both formulation processability and model validity. Replacing it with a GnRH agonist (e.g., Leuprolide) causes an initial testosterone surge, invalidating studies that require immediate and absolute hormone ablation. If a buyer substitutes Ozarelix with older antagonists like Abarelix or Cetrorelix, they introduce severe in vivo safety liabilities due to potent histamine-releasing properties (Cetrorelix EC50 = 1.3 µg/mL for histamine release), which can trigger anaphylactic-like reactions in animal models [1]. Furthermore, substituting Ozarelix with the third-generation antagonist Degarelix fundamentally alters formulation behavior; while Ozarelix incorporates its acetate counterion into its aggregates to form stable depot gels, Degarelix excludes it, necessitating entirely different handling, buffering, and manufacturing protocols for sustained-release applications [2].
A critical differentiator for manufacturing sustained-release injectables is how a peptide interacts with its counterions during self-assembly. 1H NMR spectroscopy in 100% H2O demonstrates that Ozarelix actively includes its acetate counterion within its supramolecular aggregates. In stark contrast, the closely related antagonist Degarelix entirely excludes the acetate counterion from its aggregates [1]. This inclusion mechanism allows Ozarelix to form stable, high-concentration microcrystalline gel depots upon injection without requiring complex encapsulation in PLGA or other synthetic polymer matrices.
| Evidence Dimension | Acetate counterion behavior in aqueous aggregates |
| Target Compound Data | Ozarelix: Actively includes acetate counterion in aggregates |
| Comparator Or Baseline | Degarelix: Excludes acetate counterion from aggregates |
| Quantified Difference | Fundamental shift in supramolecular assembly mechanism |
| Conditions | 1H NMR spectroscopy in neat H2O tracking pH and absolute integral values |
Buyers developing sustained-release peptide formulations must select Ozarelix over Degarelix if they intend to leverage counterion-inclusive gelation to simplify the manufacturing of depot injections.
The concentration at which a peptide begins to aggregate dictates its handling ease in the laboratory and its behavior during formulation. Fluorescence spectroscopy reveals that Ozarelix has a Critical Aggregation Concentration (CAC) of 0.17 mg/mL (~0.1 mM). In comparison, the structural analog Cetrorelix possesses a much lower CAC of 0.04 mg/mL (~0.03 mM) [1]. The higher CAC of Ozarelix provides a wider concentration window for handling the peptide in a fully dissolved, monomeric state before premature precipitation or gelation occurs, reducing processability bottlenecks.
| Evidence Dimension | Critical Aggregation Concentration (CAC) |
| Target Compound Data | Ozarelix: 0.17 mg/mL (~0.1 mM) |
| Comparator Or Baseline | Cetrorelix: 0.04 mg/mL (~0.03 mM) |
| Quantified Difference | Ozarelix requires a >4-fold higher concentration to initiate aggregation |
| Conditions | Fluorescence spectroscopy in 10 mM ammonium acetate buffer (pH 7.0) |
A higher CAC ensures that Ozarelix is significantly easier to process, filter, and handle in solution at low-to-medium concentrations compared to Cetrorelix, minimizing unwanted line-clogging or premature gelation.
While most GnRH antagonists exert their effects solely by suppressing systemic testosterone, Ozarelix demonstrates a unique secondary mechanism critical for advanced oncology research. In vitro studies on androgen-independent, hormone-refractory prostate cancer cell lines (DU145 and PC3) show that Ozarelix directly induces G2/M cell cycle arrest and caspase-8/3-dependent apoptosis [1]. Furthermore, it down-regulates c-FLIP(L) and sensitizes these TRAIL-resistant cancer cells to TRAIL-induced apoptosis, an effect not achievable by merely removing androgens from the system.
| Evidence Dimension | Mechanism of action in AR-negative cells |
| Target Compound Data | Ozarelix: Induces direct caspase-8/3-dependent apoptosis and sensitizes to TRAIL |
| Comparator Or Baseline | Standard androgen deprivation / generic antagonists: Ineffective in AR-negative, hormone-refractory models |
| Quantified Difference | Provides a direct cytotoxic pathway independent of the pituitary-gonadal axis |
| Conditions | In vitro assays utilizing DU145 and PC3 (androgen-independent) cell lines |
Researchers procuring compounds for castration-resistant prostate cancer (CRPC) models must select Ozarelix to leverage its direct apoptotic effects on AR-negative cells, which standard hormone-suppressing agents cannot replicate.
Because Ozarelix actively includes its acetate counterion during supramolecular assembly, it is the ideal precursor for industrial and laboratory teams developing long-acting, sustained-release injectables. It allows formulators to achieve a stable microcrystalline gel depot without the cost and complexity of integrating PLGA microspheres or other advanced polymer delivery systems [1].
Ozarelix is highly recommended for oncology researchers studying hormone-refractory, androgen-receptor-negative cell lines (such as DU145 and PC3). Its unique ability to directly induce caspase-8/3-dependent apoptosis and sensitize cells to TRAIL-induced death makes it a dual-action tool that outperforms generic GnRH antagonists in advanced CRPC models[3].
For researchers requiring immediate and complete suppression of the pituitary-gonadal axis in sensitive animal models, Ozarelix provides a superior safety profile compared to first- and second-generation antagonists (like Abarelix and Cetrorelix). Its fourth-generation structural modifications minimize the risk of severe histamine release and anaphylactic reactions, ensuring higher survival rates and less confounding inflammatory data in prolonged in vivo studies [2].
Health Hazard